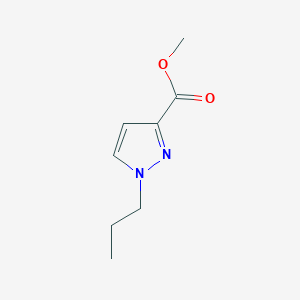
N-Caffeoyltryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Caffeoyltryptophan, also known as trans-Caffeoyl-L-tryptophan, is a compound that has garnered interest due to its potential biological activities. It is a derivative of tryptophan, an essential amino acid, and caffeic acid, a hydroxycinnamic acid. This compound is known for its inhibitory effects on sirtuins, particularly Sirt1 and Sirt2, which are proteins involved in cellular regulation and aging .
準備方法
Synthetic Routes and Reaction Conditions
N-Caffeoyltryptophan can be synthesized through a chemical reaction between caffeic acid and tryptophan. The synthesis involves the formation of an amide bond between the carboxyl group of caffeic acid and the amino group of tryptophan. This reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Caffeoyltryptophan undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.
Reduction: The carbonyl group in the amide bond can be reduced to an amine.
Substitution: The hydroxyl groups in the caffeic acid moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
N-Caffeoyltryptophan has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and hydroxycinnamic acid derivatives.
作用機序
N-Caffeoyltryptophan exerts its effects primarily through the inhibition of sirtuins, particularly Sirt1 and Sirt2. Sirtuins are NAD±dependent deacetylases involved in regulating cellular processes such as aging, metabolism, and stress response. By inhibiting these enzymes, this compound can modulate the acetylation status of various proteins, thereby influencing their activity and stability . For example, it increases the acetylation of lysine residues in histones and other proteins, which can affect gene expression and cellular function .
類似化合物との比較
N-Caffeoyltryptophan is similar to other phenolic acid amides, such as:
N-p-Coumaroyltryptophan: Another derivative of tryptophan and a hydroxycinnamic acid, known for its antioxidant properties.
Feruloylquinic acids: Compounds found in coffee that have antioxidant and anti-inflammatory activities.
Uniqueness
What sets this compound apart is its potent inhibitory effect on sirtuins, particularly Sirt2, which is stronger than its effect on Sirt1. This specificity makes it a valuable compound for studying the role of sirtuins in cellular processes and for exploring potential therapeutic applications .
特性
CAS番号 |
109163-69-1 |
|---|---|
分子式 |
C20H18N2O5 |
分子量 |
366.4 g/mol |
IUPAC名 |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+/t16-/m0/s1 |
InChIキー |
XITPERBRJNUFSB-BVBGJJFLSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |
配列 |
W |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649193.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)







![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)
